molecular formula C6H13NOS B14646391 N-[3-(Methylsulfanyl)propyl]acetamide CAS No. 54824-91-8

N-[3-(Methylsulfanyl)propyl]acetamide

Cat. No.: B14646391
CAS No.: 54824-91-8
M. Wt: 147.24 g/mol
InChI Key: ASPAYHQEPZPDPA-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]acetamide is an acetamide derivative featuring a linear propyl chain with a methylsulfanyl (SCH₃) group at the terminal position. The methylsulfanyl substituent introduces distinct electronic and steric properties compared to other alkyl or functionalized side chains. Thioether groups like SCH₃ are known to influence lipophilicity, metabolic stability, and intermolecular interactions, which may confer unique pharmacological or material science applications.

Properties

CAS No.

54824-91-8

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)acetamide

InChI

InChI=1S/C6H13NOS/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

ASPAYHQEPZPDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]acetamide typically involves the reaction of 3-(methylsulfanyl)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:

[ \text{3-(Methylsulfanyl)propylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a sodium channel blocker.

    Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through sodium channels, affecting cellular excitability and signal transmission. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

PF-232798: A Second-Generation CCR5 Antagonist

Structure : PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide) contains a bicyclic azabicyclo system and a fluorophenyl group linked to the acetamide backbone.
Key Differences : Unlike N-[3-(Methylsulfanyl)propyl]acetamide, PF-232798’s bulky bicyclic structure and fluorine substituent enhance its binding affinity to CCR5, a chemokine receptor critical in HIV entry. The methylsulfanyl group in the target compound lacks such steric complexity, suggesting divergent therapeutic applications.
Applications : PF-232798 advanced to Phase II clinical trials for HIV-1 treatment due to its potent CCR5 antagonism .

Piperidine-Substituted Acetamides (Compounds 17{4,4}, 17{5,5}, etc.)

Structure: These tetramines (e.g., 2-(4-((3-(piperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide) feature piperidine rings and aromatic phenyl groups. This difference likely impacts solubility and receptor interactions. Synthesis & Bioactivity: Synthesized via nucleophilic substitution (yields: 18–32%), these compounds exhibit structural diversity but lack explicit bioactivity data in the evidence. Their characterization relied on IR, NMR, and HRMS .

N-(4-Hydroxyphenethyl)acetamide (Compound 2)

Structure: Features a phenolic hydroxyl group on the phenethyl side chain. Key Differences: The hydroxyl group enhances hydrophilicity and redox activity compared to the thioether in this compound. Bioactivity: Demonstrated 38.3% brine shrimp mortality at 0.1 mg/mL, indicating moderate cytotoxicity .

Perfluoroalkyl-Thioether Acetamides

Structure: Examples include N-[3-(dimethylamino)propyl]acetamide with perfluoroalkyl-thioether chains. Key Differences: The perfluoroalkyl groups impart extreme hydrophobicity and environmental persistence, contrasting with the smaller methylsulfanyl group. Applications: Likely used in industrial surfactants or coatings due to fluorinated chains’ stability .

Acaprazine (N-(3-(4-(2,5-Dichlorophenyl)-1-piperazinyl)propyl)acetamide)

Structure : Contains a dichlorophenyl-piperazinylpropyl group.
Key Differences : The piperazine moiety confers adrenergic-blocking activity, whereas the methylsulfanyl group lacks such pharmacophore elements.
Applications : Marketed as a tranquilizer, highlighting how side-chain functionalization dictates therapeutic action .

N-[3-(Trimethoxysilyl)propyl]acetamide

Structure : A silicon-containing analog with hydrolytically reactive trimethoxysilyl groups.
Key Differences : The silicon atom and methoxy groups enable crosslinking in materials science applications, unlike the inert methylsulfanyl group.
Properties : Boiling point 162–165°C (2–3 mmHg), density 1.1 g/cm³, moisture-sensitive .

N-Acetyl-N-(2-methylpropyl)acetamide

Structure: A branched alkyl chain (2-methylpropyl) attached to the acetamide nitrogen.

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide

Structure : Contains acetyloxy esters and a lipophilic octylphenyl group.
Key Differences : The ester groups and aromaticity enhance lipophilicity, suggesting applications in drug delivery or polymer chemistry .

Comparative Data Table

Compound Name Substituent/Functional Group Molecular Weight Key Properties/Applications Reference
This compound SCH₃-propyl ~161.3 (calc.) Moderate lipophilicity, thioether
PF-232798 Fluorophenyl-bicyclic system ~600 (est.) HIV-1 CCR5 antagonist (Phase II)
Compound 17{5,5} Piperidine-phenyl ~500 (est.) Synthetic intermediate
N-(4-Hydroxyphenethyl)acetamide Phenolic hydroxyl ~193.2 Cytotoxic (38.3% mortality)
Acaprazine Dichlorophenyl-piperazine ~358.3 Tranquilizer, adrenergic blocker
N-[3-(Trimethoxysilyl)propyl]acetamide Trimethoxysilyl 221.33 Moisture-sensitive, material science

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